molecular formula C19H25N7O B2985675 6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097921-99-6

6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2985675
CAS No.: 2097921-99-6
M. Wt: 367.457
InChI Key: MDTUMWZTIAVARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097921-99-6) is a synthetic small molecule with the molecular formula C 19 H 25 N 7 O and a molecular weight of 367.45 g/mol. This compound is a high-purity research chemical provided for scientific investigation. This compound is of significant interest in infectious disease research, particularly in the development of novel antiparasitic agents. It belongs to a class of triazolopyridazine-based compounds investigated for their potent activity against Cryptosporidium parvum . Cryptosporidiosis is a life-threatening diarrheal disease particularly harmful to children and immunocompromised individuals, and current treatment options like nitazoxanide have limited efficacy . Research analogs of this compound have demonstrated promising anticryptosporidial activity by potentially inhibiting the development of macrogamonts (female gametocytes) in the parasite's life cycle . The molecular structure incorporates a triazolopyridazine head group linked to a piperidine moiety, which is critical for its biological activity. Researchers are exploring this scaffold to develop more potent therapeutics while aiming to reduce potential cardiotoxicity concerns associated with hERG channel inhibition . This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

6-tert-butyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-19(2,3)15-4-7-18(27)25(22-15)12-14-8-10-24(11-9-14)17-6-5-16-21-20-13-26(16)23-17/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUMWZTIAVARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the triazolo and pyridazin moieties suggests potential interactions with biological targets. The synthetic pathway often includes:

  • Formation of the Triazolo-Pyridazine Core : Using cyclization reactions to create the fused ring system.
  • Piperidine Modification : Introducing piperidine through nucleophilic substitution or coupling reactions.
  • Final Dehydropyridazin Derivation : Employing condensation reactions to achieve the desired dihydropyridazine structure.

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a related compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Research indicates that compounds with similar structural frameworks possess cytotoxic effects against cancer cell lines. For example, triazole derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to inhibition of kinases or proteases, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Case Studies

Several studies have reported on the efficacy of compounds similar to This compound :

  • Tuberculosis Treatment : A study highlighted the effectiveness of piperidinothiosemicarbazones in treating tuberculosis, with some derivatives showing MICs significantly lower than standard treatments .
  • Cytotoxicity Against Cancer Cells : Research involving triazole derivatives indicated substantial cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The structural components of This compound play a crucial role in its biological activity:

Structural FeatureEffect on Activity
Tert-butyl GroupEnhances lipophilicity and bioavailability
Triazolo RingCritical for enzyme binding and activity modulation
Piperidine LinkageInfluences receptor affinity and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)

This compound shares structural motifs with the target molecule, including a tert-butyl group and a nitrogen-rich heterocyclic core. However, critical differences exist:

Property Target Compound 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine (triazole fused to pyridazine) Imidazo[1,2-b]pyridazine (imidazole fused to pyridazine)
Substituents Piperidin-4-ylmethyl, dihydropyridazinone 4-Fluorophenyl, piperazinone carbonyl, dimethyl
Molecular Formula Not available in evidence C₂₃H₂₆FN₅O₂
Molecular Weight Not available in evidence 423.48 g/mol
Pharmacological Role Hypothesized kinase/receptor modulation PAR2 antagonist (I-191)

Heterocyclic Core Differences: The triazolo-pyridazine core in the target compound introduces three nitrogen atoms in the fused triazole ring, which may enhance hydrogen-bonding interactions compared to the imidazo-pyridazine core (two nitrogens) in I-191 . This difference could influence target selectivity or binding affinity.

Substituent Effects :

  • The 4-fluorophenyl group in I-191 increases lipophilicity and may contribute to π-π stacking interactions in hydrophobic binding pockets . The target compound lacks this substituent but incorporates a piperidin-4-ylmethyl group, which could enhance solubility or serve as a linker for secondary interactions.
  • The tert-butyl group in both compounds likely improves pharmacokinetic properties by shielding reactive sites or enhancing membrane penetration.

The target compound’s triazolo-pyridazine core is structurally analogous to known kinase inhibitors (e.g., JAK/STAT inhibitors), though experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.